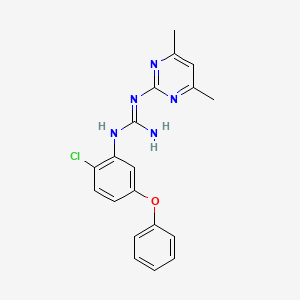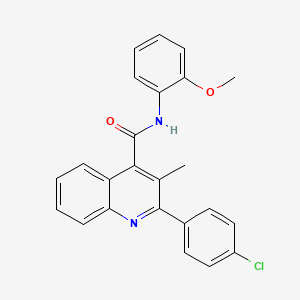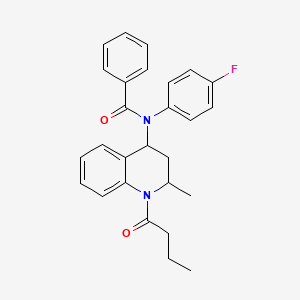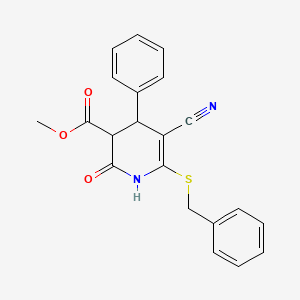![molecular formula C17H12F2N2O4 B11654969 2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or proceed without a catalyst under specific conditions . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction temperature can vary depending on the specific catalyst used.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .
Aplicaciones Científicas De Investigación
2-Amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile include other pyran derivatives such as 2-amino-3-cyano-4H-chromenes and 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles . These compounds share similar structural motifs and exhibit comparable biological activities. the presence of the difluoromethoxy group in 2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile imparts unique properties, such as enhanced lipophilicity and metabolic stability, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C17H12F2N2O4 |
|---|---|
Peso molecular |
346.28 g/mol |
Nombre IUPAC |
2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C17H12F2N2O4/c1-8-6-12-14(16(22)23-8)13(11(7-20)15(21)25-12)9-2-4-10(5-3-9)24-17(18)19/h2-6,13,17H,21H2,1H3 |
Clave InChI |
OSPNQBTUIOZZKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)F)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)
![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)
